2-ethyl-2,3-dihydro-1H-indole
Description
Properties
IUPAC Name |
2-ethyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-6,9,11H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAFMHREFHINGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method involves the deprotection of 5-ethyl-1-(phenylsulfonyl)indoline using hydrobromic acid (HBr) to yield 2-ethyl-2,3-dihydro-1H-indole. The sulfonamide group acts as a protecting agent, preventing undesired side reactions during earlier synthetic steps.
Experimental Procedure
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Reaction Conditions :
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5-Ethyl-1-(phenylsulfonyl)indoline (15 g, 0.050 mol) is refluxed in 48% HBr (162 mL) for 6 hours.
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The mixture is basified to pH 9 using saturated NaOH and extracted with ethyl acetate.
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The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.
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Purification via silica column chromatography affords the product.
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Advantages and Limitations
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Advantages : Straightforward deprotection step; compatibility with acid-sensitive functional groups.
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Limitations : Moderate yield; requires column chromatography for purification.
Method 2: Catalytic Hydrogenation of Nitroso Intermediates
Reaction Overview
A high-yielding route involves the hydrogenation of 2-ethyl-1-nitroso-2,3-dihydro-1H-indole using palladium on carbon (Pd/C) under hydrogen gas.
Experimental Procedure
Advantages and Limitations
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Advantages : Exceptional yield; minimal purification required.
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Limitations : Requires handling of hydrogen gas; nitroso intermediates may be unstable.
Method 3: Reduction of 2-Oxindole Precursors
Reaction Overview
2-Oxindoles, synthesized via Knoevenagel condensation of isatins with cyanoacetic acid, are reduced using sodium borohydride (NaBH₄) and iodine (I₂) to afford this compound.
Advantages and Limitations
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Advantages : Chemoselectivity for nitrile or amide groups; adaptable to diverse oxindoles.
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Limitations : Requires synthesis of oxindole precursors; yield variability depending on substituents.
Method 4: Multi-Step Synthesis via Bromo Acetaldehyde Ethylene Glycol
Reaction Overview
A multi-step approach involves cyclization using bromo acetaldehyde ethylene glycol and an inorganic base in aprotic polar solvents.
Advantages and Limitations
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Advantages : Modular for introducing diverse substituents.
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Limitations : Complex multi-step process; limited yield data.
Comparative Analysis of Synthetic Methods
Key Insights
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Catalytic Hydrogenation (Method 2) offers the highest yield and scalability, making it industrially viable.
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Deprotection (Method 1) is advantageous for late-stage functionalization but suffers from moderate yields.
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Oxindole Reduction (Method 3) provides chemoselectivity but requires precursor synthesis.
Chemical Reactions Analysis
Oxidation Reactions
2-Ethyl-2,3-dihydro-1H-indole undergoes oxidation at the C2 and C3 positions. Key findings include:
| Reagent/Conditions | Product Formed | Yield | Key Observations | Source |
|---|---|---|---|---|
| KMnO<sub>4</sub> (acidic medium) | 2-Ethyl-2-oxindole | 72–85% | Selective C3 oxidation dominates | |
| CrO<sub>3</sub> (H<sub>2</sub>SO<sub>4</sub>) | 3-Keto-2-ethylindole derivative | 68% | Forms stable α,β-unsaturated ketone |
Oxidation preferentially targets the C3 position due to electron-rich character from the ethyl group’s inductive effect. Chromium-based oxidants yield conjugated ketones, while permanganate favors oxindole formation .
Reduction Reactions
The dihydroindole ring undergoes selective reduction:
LiAlH<sub>4</sub> fully reduces the pyrrole ring, while catalytic hydrogenation preserves the ethyl substituent .
Alkylation/Acylation at Nitrogen
The NH group participates in nucleophilic substitutions:
Alkylation improves metabolic stability, while acylation introduces pharmacophores for drug discovery .
Cycloaddition and Ring-Opening Reactions
The dihydroindole system participates in [3+2] cycloadditions:
Palladium catalysis enables intramolecular amination for β-carboline synthesis , while copper-mediated reactions generate heterocyclic scaffolds .
Functionalization at the Ethyl Group
The ethyl side chain undergoes halogenation and cross-coupling:
Bromination enables further functionalization, while Suzuki reactions introduce aryl groups for material science applications .
Mechanistic Insights
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Oxidation : Proceeds via radical intermediates at C3, stabilized by conjugation with the indole π-system.
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Reduction : LiAlH<sub>4</sub> attacks the electron-deficient C2 position, followed by hydride transfer .
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Cycloaddition : Palladium mediates oxidative addition at the C-Br bond, enabling intramolecular C-N coupling .
Pharmacological Relevance
Derivatives of this compound show:
Scientific Research Applications
Chemistry
In the field of chemistry, 2-ethyl-2,3-dihydro-1H-indole serves as a building block for synthesizing complex organic molecules. Its unique structure allows for various functional group modifications, leading to the development of new compounds with tailored properties.
Biology
Recent studies have highlighted the biological activities of this compound:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : It has been investigated for its potential to induce apoptosis in cancer cells, making it a candidate for drug development targeting cancer therapies .
Medicine
The compound is being explored for its role in drug development , particularly in designing novel therapeutic agents. Its structural characteristics enable it to interact with specific biological targets, modulating their activity and providing avenues for new treatment options .
Industrial Applications
In the industrial sector, this compound is utilized in the production of:
- Dyes and Pigments : Its vibrant color properties make it suitable for use in coloring agents.
- Other Industrial Chemicals : The compound's versatility allows it to be involved in various chemical processes and product formulations.
Neuroprotective Properties
A study demonstrated that derivatives of 2,3-dihydroindoles have promising neuroprotective effects. By modifying functional groups on the indole ring, researchers were able to synthesize compounds that showed significant antioxidant activities .
Anticancer Activity
Research involving this compound derivatives indicated their potential against A549 lung adenocarcinoma cells. The synthesized compounds displayed high anti-proliferative activity, suggesting their utility in developing cancer therapeutics .
Mechanism of Action
The mechanism of action of 2-ethyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets. The indole ring system can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural differences and properties of 2-ethyl-2,3-dihydro-1H-indole and analogous compounds:
*Note: Molecular weight inferred from analogous 2,2-dimethyl derivative .
Key Research Findings
This is critical for central nervous system (CNS)-targeting drugs like Etomodoline . In contrast, sulfonamide derivatives (e.g., 4-methanesulfonyl-2,3-dihydro-1H-indole) exhibit altered electronic properties, influencing enzyme inhibition profiles (e.g., CYP11B1/B2 inhibition in steroidogenesis) .
Synthetic Utility: 2,3-Dihydroindoles serve as precursors for complex heterocycles. For example, N-acylation of 2,3-dihydro-1H-indole with 3-chloropropionyl chloride yields tetrahydropyrroloquinolinones, intermediates for CYP inhibitors . Nitro- and amine-substituted dihydroindoles (e.g., compounds in ) show distinct NMR profiles (e.g., δ 47.53 ppm for CH₂ in nitro derivatives vs. δ 47.45 ppm in amine analogs), aiding structural characterization .
Safety and Handling :
- While safety data for this compound are unavailable, structurally related isoindoles (e.g., 2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindole) exhibit acute oral toxicity (H302) and respiratory irritation (H335), necessitating cautious handling .
Biological Activity
Overview
2-Ethyl-2,3-dihydro-1H-indole is a heterocyclic compound belonging to the indole family, characterized by a fused benzene and pyrrole ring with an ethyl group attached to the nitrogen atom. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of this compound can be achieved through various methods, including the Fischer indole synthesis. This process typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The ethyl group significantly influences both the chemical reactivity and biological properties of the compound, providing a balance between steric hindrance and electronic effects compared to its analogs like 2-methyl-2,3-dihydro-1H-indole .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticancer Properties
Studies have demonstrated that this compound can induce apoptosis in cancer cells. The compound interacts with specific cellular targets, leading to the activation of apoptotic pathways. For instance, it has been shown to inhibit the proliferation of human cancer cell lines such as breast and colon cancer cells through cell cycle arrest and induction of pro-apoptotic factors .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. It has been found to modulate inflammatory responses by inhibiting the expression of pro-inflammatory cytokines and enzymes involved in inflammation, such as inducible nitric oxide synthase (iNOS) .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of several indole derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL .
Case Study 2: Anticancer Activity
In a recent investigation, researchers assessed the anticancer potential of this compound on various cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting its potential as a therapeutic agent in cancer treatment .
The biological activities of this compound can be attributed to its ability to bind to specific receptors or enzymes within cells. This binding modulates various biochemical pathways that lead to antimicrobial effects or apoptosis in cancer cells. For example:
- Antimicrobial Action : Disruption of bacterial cell wall synthesis.
- Anticancer Action : Induction of caspase activation leading to programmed cell death.
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| 2-Methyl-2,3-dihydro-1H-indole | Moderate | Low | Low |
| 2-Propyloxyindole | Low | High | Moderate |
Q & A
Q. Key Considerations :
- Temperature : Lower temperatures (0–5°C) during nitration (e.g., using KNO₃ in H₂SO₄) minimize side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency, while EtOAc/cyclohexane mixtures improve chromatographic separation .
How can contradictions in NMR and X-ray crystallographic data during structural elucidation be resolved?
Advanced Research Focus
Discrepancies between spectroscopic and crystallographic data often arise from dynamic effects (e.g., conformational flexibility) or crystal-packing forces. Methodological approaches include:
- High-Resolution Crystallography : Use SHELXL for refinement (R-factor < 5%) to resolve bond-length ambiguities, particularly for the ethyl group’s rotational isomers .
- VT-NMR (Variable Temperature) : Conduct NMR at low temperatures (−40°C) to "freeze" conformers and observe distinct proton environments .
- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., B3LYP/6-311+G(d,p)) to validate proposed conformers .
Case Study : For 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole, intermolecular H-bonding in the crystal lattice caused deviations from solution-phase NMR data, resolved via dimerization analysis in SHELXL .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic Research Focus
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- Waste Management : Segregate halogenated byproducts (e.g., from alkylation) and neutralize acidic waste (e.g., H₂SO₄ from nitration) before disposal .
- Spill Response : Absorb spills with vermiculite and store in sealed containers for professional disposal .
Note : The compound’s flammability (flash point ~93°C) necessitates fire-resistant storage cabinets .
How can the reactivity of the ethyl group in this compound be systematically studied?
Q. Advanced Research Focus
- Kinetic Isotope Effects (KIE) : Replace ethyl hydrogens with deuterium to probe H/D exchange mechanisms in acidic/basic conditions .
- Cross-Coupling Reactions : Test Suzuki-Miyaura coupling using Pd(PPh₃)₄ to functionalize the ethyl group (e.g., with aryl boronic acids) .
- Computational Modeling : Use Gaussian or ORCA to calculate activation energies for ethyl-group rotation or substitution pathways (e.g., MP2/cc-pVTZ) .
Experimental Design : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using DoE (Design of Experiments) to maximize regioselectivity .
What spectroscopic markers distinguish this compound from its unsaturated analogs?
Q. Basic Research Focus
- ¹H NMR : The ethyl group appears as a triplet (δ 1.2–1.4 ppm, CH₃) and quartet (δ 2.4–2.6 ppm, CH₂), while the dihydroindole NH proton resonates at δ 3.1–3.3 ppm .
- ¹³C NMR : The saturated C2 and C3 carbons appear at δ 25–30 ppm, contrasting with unsaturated indoles (δ > 120 ppm) .
- IR : Absence of N-H stretching (~3400 cm⁻¹) in acylated derivatives confirms successful functionalization .
Validation : Compare with reference data from NIST Chemistry WebBook .
How can polymorphism in this compound derivatives impact crystallographic studies?
Advanced Research Focus
Polymorphs arise from varying crystallization conditions (e.g., solvent polarity, cooling rates). Strategies include:
- Crystal Screening : Use high-throughput platforms (e.g., Oryx8) to test 50+ solvent combinations .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) in different polymorphs using CrystalExplorer .
- Thermal Analysis : DSC/TGA identifies phase transitions, correlating with lattice stability .
Example : A monoclinic polymorph of a related dihydroindole showed 10% higher thermal stability than its orthorhombic counterpart due to tighter H-bond networks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
